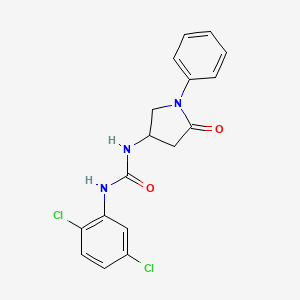
1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as DPU-4, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPU-4 is a urea derivative that has been synthesized through a specific method, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been shown to inhibit the activity of the enzyme Topoisomerase II, which is involved in DNA replication and cell division. By inhibiting this enzyme, 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can prevent the growth and proliferation of cancer cells. Additionally, 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can increase the levels of acetylcholine in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death. Additionally, 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been shown to inhibit the aggregation of amyloid beta peptides in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease. 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a multistep process. Additionally, 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been shown to have specific and potent inhibitory effects on enzymes that are involved in cancer cell growth and proliferation. However, one limitation of 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is that it may have off-target effects on other enzymes, which may limit its specificity and efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea research. One area of research is to further investigate its potential therapeutic applications in cancer treatment and Alzheimer's disease. Additionally, future research could focus on improving the specificity and efficacy of 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea by modifying its chemical structure. Furthermore, future research could investigate the potential use of 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is synthesized through a multistep process that involves the reaction of 2,5-dichlorobenzenamine with 3-phenylpyrrolidine-2,5-dione to form 1-(2,5-dichlorophenyl)-3-phenylpyrrolidine-2,5-dione. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form 1-(2,5-dichlorophenyl)-3-(3,5-dimethyl-1-phenylpyrrolidin-2-yl)urea. Finally, this compound is treated with sodium hydroxide to obtain 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to be a key factor in the development of the disease.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-11-6-7-14(19)15(8-11)21-17(24)20-12-9-16(23)22(10-12)13-4-2-1-3-5-13/h1-8,12H,9-10H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMRZHUVDUVBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2618744.png)


![1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B2618748.png)
![2-Methyl-1-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-thiophen-3-ylpropan-2-ol](/img/structure/B2618750.png)

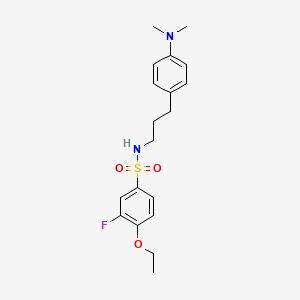
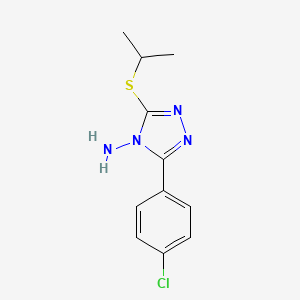
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2618757.png)
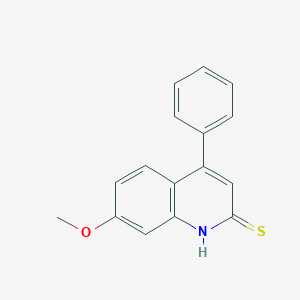

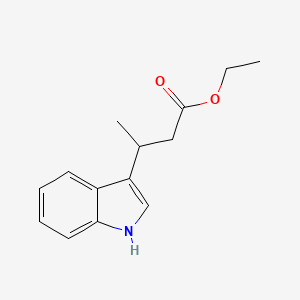
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2618763.png)